2-Nitrodec-2-ene
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Overview
Description
2-Nitrodec-2-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a decene backbone. This compound is part of the broader class of nitroalkenes, which are known for their diverse reactivity and applications in organic synthesis. The nitro group imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrodec-2-ene can be synthesized through several methods:
Nitration of Alkenes: One common method involves the nitration of dec-2-ene using nitric acid in the presence of a catalyst. This reaction typically requires elevated temperatures and controlled conditions to ensure selective nitration at the desired position.
Displacement Reactions: Another approach is the displacement of a halogenated decene with a nitrite ion.
Oxidation of Amines: The oxidation of primary amines, such as dec-2-en-1-amine, using oxidizing agents like potassium permanganate or hydrogen peroxide can also produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, typically using continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro alcohols or nitro ketones, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Sodium nitrite, halogenating agents.
Major Products
Reduction: 2-Aminodec-2-ene.
Oxidation: 2-Nitrodec-2-en-1-ol, 2-Nitrodec-2-one.
Substitution: Various substituted nitroalkenes.
Scientific Research Applications
2-Nitrodec-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study the effects of nitroalkenes on biological systems, including their potential as antimicrobial and anticancer agents.
Industrial Applications: It is employed in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitrodec-2-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the nitro group can be reduced, oxidized, or substituted. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Nitropropene: A smaller nitroalkene with similar reactivity but different physical properties.
2-Nitrobut-2-ene: Another nitroalkene with a shorter carbon chain, used in similar applications.
2-Nitrohex-2-ene: A nitroalkene with a medium-length carbon chain, offering a balance between reactivity and stability.
Uniqueness
2-Nitrodec-2-ene is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility compared to shorter nitroalkenes. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
114650-32-7 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-nitrodec-2-ene |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h9H,3-8H2,1-2H3 |
InChI Key |
OPHVZYZBRHKIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
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